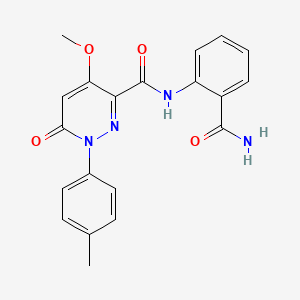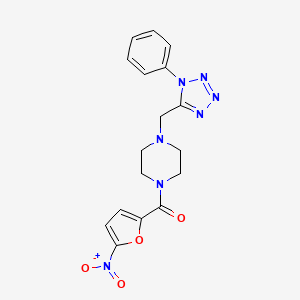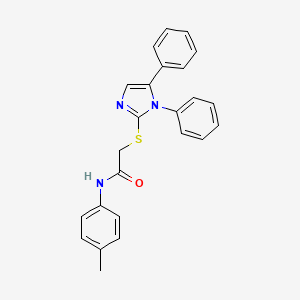
N-(2-carbamoylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridazine ring, followed by the introduction of the various substituents. The exact methods would depend on the specific reactivity and compatibility of the different parts of the molecule .Molecular Structure Analysis
The structure of the molecule can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Computational methods can also be used to predict the structure based on the molecular formula .Chemical Reactions Analysis
The reactivity of the compound would depend on the specific functional groups present. For example, the carbamoyl group might be reactive towards acids or bases, while the methoxy group might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, solubility, and stability, can be determined through various experimental methods. Computational methods can also be used to predict these properties .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds within this chemical family, highlighting methodologies for creating novel derivatives with potential biological activities. For instance, Hassan et al. (2014) discussed the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, detailing their structural establishment based on elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) (Hassan, Hafez, & Osman, 2014). Similarly, Gulea et al. (2019) synthesized coordination compounds of Cobalt(II), Nickel(II), and Copper(II) with N-(Methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine Carbothioamides, exploring their structure through X-ray diffraction analysis and investigating their antimicrobial activity (Gulea et al., 2019).
Biological Activities
The biological activities of compounds structurally related to "N-(2-carbamoylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide" have been a significant area of interest. Research by Patel and Patel (2010) on fluoroquinolone-based 4-thiazolidinones emphasized their antimicrobial activities, establishing the relevance of these compounds in medicinal chemistry (Patel & Patel, 2010). Moreover, Liu et al. (2020) explored the synthesis and evaluation of novel derivatives as potential c-Met kinase inhibitors, demonstrating significant cytotoxic activities against various cancer cell lines and highlighting the therapeutic potential of such compounds (Liu et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-carbamoylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-12-7-9-13(10-8-12)24-17(25)11-16(28-2)18(23-24)20(27)22-15-6-4-3-5-14(15)19(21)26/h3-11H,1-2H3,(H2,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLBTARNZFTAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC=C3C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2652222.png)

![5-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-2-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2652225.png)
![(5Z)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2652226.png)

![5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2652228.png)
![1-[[1-(2-Phenylethylsulfonyl)azetidin-3-yl]methyl]triazole](/img/structure/B2652229.png)

![2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2652235.png)

![(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(isoxazol-5-yl)methanone](/img/structure/B2652239.png)
![2,6-difluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2652240.png)
